3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid exhibits a complex arrangement of functional groups that define its chemical behavior and reactivity patterns. The compound possesses the molecular formula C₁₅H₂₁NO₅ with a molecular weight of 295.33 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound varies depending on the stereochemical configuration, with the (R)-enantiomer designated as (3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
The structural framework consists of a propanoic acid backbone with an amino group at the β-position (carbon-3) that is protected by a tert-butoxycarbonyl group. The aromatic substitution pattern features a 4-methoxyphenyl group attached to the same carbon atom bearing the protected amino functionality. This arrangement creates a quaternary carbon center that significantly influences the compound's conformational preferences and stereochemical properties. The tert-butoxycarbonyl protecting group, commonly employed in peptide synthesis, provides steric bulk and electronic effects that modulate the reactivity of the amino group while maintaining stability under various reaction conditions.
The canonical Simplified Molecular-Input Line-Entry System representation for the compound is CC(C)(C)OC(=O)NC@HC1=CC=C(C=C1)OC, which clearly delineates the connectivity and stereochemical information. The InChI key OPAAZWPTEYZZIW-GFCCVEGCSA-N serves as a unique identifier for the (R)-configuration, while the (S)-enantiomer possesses the InChI key OPAAZWPTEYZZIW-LBPRGKRZSA-N. These molecular descriptors facilitate precise identification and database searching across chemical information systems.
The electronic structure of the molecule is characterized by the electron-donating methoxy group on the aromatic ring, which enhances the nucleophilicity of the phenyl system and influences its participation in electrophilic aromatic substitution reactions. The carboxyl group provides a site for further derivatization through esterification or amidation reactions, while the protected amino group can be selectively deprotected under acidic conditions to reveal the free amine functionality for subsequent coupling reactions in peptide synthesis protocols.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAZWPTEYZZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349771 | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96363-20-1 | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
General Synthetic Routes and Reaction Conditions
The synthesis of this compound typically follows two main approaches:
Direct Boc Protection of the Corresponding Amino Acid
- Starting Material: The free amino acid 3-amino-3-(4-methoxyphenyl)propanoic acid or its enantiomerically pure forms (S or R).
- Reaction: The amino acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
- Solvent: Dichloromethane (DCM) is commonly used.
- Conditions: Room temperature, typically for several hours.
- Outcome: The amino group is selectively protected by the Boc group, yielding the target compound.
This method is straightforward and widely used for both racemic and enantiomerically pure forms. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
Multi-step Synthesis from 4-Methoxybenzaldehyde
- Step 1: Formation of an Intermediate
- Condensation of 4-methoxybenzaldehyde with tert-butyl carbamate in the presence of a strong base such as sodium hydride.
- Step 2: Reduction
- The intermediate is reduced using sodium borohydride to form the corresponding alcohol.
- Step 3: Oxidation
- The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.
- Step 4: Boc Protection
- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine.
This route allows for the synthesis of the compound starting from simpler, commercially available materials and is useful for preparing enantiomerically pure forms when combined with chiral resolution or asymmetric synthesis techniques.
Industrial Production Methods
- Continuous Flow Microreactor Systems: Industrial synthesis often employs continuous flow technology to improve reaction efficiency, scalability, and sustainability.
- Catalysts and Optimized Conditions: Use of catalysts and fine-tuned reaction parameters ensures high yield and enantiomeric purity.
- Advantages: Enhanced control over reaction time, temperature, and mixing leads to better reproducibility and product quality.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane | Room temperature | 2–4 hours | Monitored by TLC/LC-MS |
| Condensation (Intermediate) | 4-Methoxybenzaldehyde, tert-butyl carbamate, sodium hydride | THF or DMF | 0–25 °C | 1–3 hours | Base-sensitive step |
| Reduction | Sodium borohydride | Methanol or ethanol | 0–25 °C | 1–2 hours | Careful quenching required |
| Oxidation | Potassium permanganate | Aqueous medium | 0–25 °C | 1–3 hours | Controlled to avoid over-oxidation |
Research Findings and Analytical Techniques
Enantiomeric Purity and Structural Confirmation
- Chiral High-Performance Liquid Chromatography (HPLC): Utilizes Chiralpak® IA or IB columns with hexane/isopropanol mobile phases to separate enantiomers and quantify enantiomeric excess (>98% ee achievable).
- Optical Rotation: Specific rotation ([α]ᴅ²⁵) measured in methanol confirms stereochemistry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra show characteristic signals:
- Boc tert-butyl group at δ ~1.4 ppm (singlet).
- Methoxy group on phenyl ring at δ ~3.8 ppm.
- Mass Spectrometry (MS): Confirms molecular weight (295.33 g/mol).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | 3-Amino-3-(4-methoxyphenyl)propanoic acid | Di-tert-butyl dicarbonate, triethylamine | Simple, high yield, mild conditions | Requires availability of amino acid |
| Multi-step Synthesis | 4-Methoxybenzaldehyde, tert-butyl carbamate | Sodium hydride, NaBH4, KMnO4, Boc₂O | Flexible, can produce enantiopure forms | Multi-step, longer synthesis time |
| Industrial Continuous Flow | Same as above | Catalysts, optimized bases | Scalable, efficient, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under basic conditions.
Major Products
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- CAS Number : 96363-20-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. This property enhances its utility in synthesizing complex organic compounds.
Synthesis of Peptides and Proteins
One of the primary applications of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is in the synthesis of peptides. The Boc group allows for selective protection and deprotection of amino acids during peptide synthesis, facilitating the construction of complex peptide sequences. This method is particularly advantageous in creating peptides with specific biological activities.
Drug Development
The compound has been utilized in the development of various pharmaceutical agents. Its derivatives have shown potential as inhibitors for enzymes such as γ-secretase, which is implicated in Alzheimer's disease. The ability to modify the aromatic ring (the 4-methoxyphenyl group) allows for fine-tuning of biological activity and selectivity towards specific targets .
Research indicates that derivatives of this compound can act as antagonists for various receptors, including:
- Human vanilloid receptor
- Adenosine A1 receptor
- Dopamine D4 receptor
These biological interactions make it a candidate for further studies aimed at understanding receptor-ligand dynamics and developing new therapeutic agents .
Case Study 1: Synthesis of γ-secretase Inhibitors
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as γ-secretase inhibitors. The results demonstrated that modifications to the methoxy group significantly influenced the inhibitory activity against γ-secretase, highlighting the importance of structural diversity in drug design .
Case Study 2: Receptor Antagonism
Another study explored the use of this compound in developing antagonists for the human vanilloid receptor. The research showed that specific modifications to the Boc-protected amino acid led to enhanced binding affinity and selectivity, suggesting that this compound could be pivotal in designing new analgesics targeting pain pathways .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The methoxy group can also undergo metabolic transformations, affecting the compound’s activity and interactions .
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C15H21NO5
- Molecular Weight : 295.33 g/mol
- Stereochemistry : Available in (R)- and (S)-enantiomers (CAS: 159990-12-2 and 499995-73-2, respectively) .
- Applications : Intermediate for kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and antiviral agents .
Comparison with Similar Compounds
The structural and functional analogs of 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid vary in substituents on the phenyl ring, stereochemistry, and amino acid backbone. Below is a comparative analysis based on synthetic utility, physicochemical properties, and biological activity.
Structural Analogs and Their Properties
Stereochemical Influence
- The (S)-enantiomer of the 4-nitrophenyl analog (CAS: 499995-73-2) exhibits higher reactivity in peptide coupling due to optimal spatial alignment of the nitro group .
- In contrast, the (R)-enantiomer of the 4-methoxyphenyl derivative is preferred in VHL-targeted PROTACs for enhanced binding to E3 ubiquitin ligases .
Substituent Effects
- Electron-Donating Groups (e.g., 4-OCH3): Improve solubility in polar solvents (e.g., DMF, ethanol) and stabilize intermediates during solid-phase synthesis .
- Electron-Withdrawing Groups (e.g., 4-NO2, 4-F): Increase metabolic stability but reduce bioavailability due to higher lipophilicity .
Biological Activity
3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₁NO₅
- Molecular Weight : 295.33 g/mol
- CAS Number : 500788-87-4
- Purity : Typically ≥95%
- Storage Conditions : Stored sealed in dry conditions at 2-8°C
The compound exhibits various biological activities, particularly in the context of cancer research. Its mechanism is primarily linked to the inhibition of specific proteins involved in cell proliferation and survival pathways. Notably, it has been investigated for its potential to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation in centrosome-amplified cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death, a promising avenue for cancer treatment.
In Vitro Studies
Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's effectiveness was evaluated through high-throughput screening assays, showing micromolar concentrations capable of inhibiting cell growth significantly.
Case Studies
- Inhibition of HSET :
- Combination Therapy :
- Anti-inflammatory Properties :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 295.33 g/mol |
| CAS Number | 500788-87-4 |
| Purity | ≥95% |
| Inhibition Concentration | Micromolar range |
| Half-life | ~215 minutes |
| Synergistic Effect | Enhanced cytotoxicity with doxorubicin |
Q & A
(Basic) What are the common synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves:
- Amino group protection : Reacting the free amino group of 3-amino-3-(4-methoxyphenyl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .
- Backbone modification : Adjusting the propanoic acid moiety via esterification or carboxyl activation, often using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to facilitate coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Yield optimization hinges on strict control of reaction temperature, stoichiometry of Boc₂O, and inert atmosphere to prevent hydrolysis of the Boc group .
(Advanced) How can researchers resolve contradictions in reported reaction yields for Boc-protected amino acid derivatives, such as this compound?
Discrepancies in yields often arise from:
- Impurity in starting materials : Use HPLC or NMR to verify purity of 3-amino-3-(4-methoxyphenyl)propanoic acid before Boc protection .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Systematic screening of solvents (THF vs. DCM) and bases (triethylamine vs. DMAP) is recommended .
- Catalyst selection : Transition metal catalysts (e.g., Pd for coupling reactions) or enzyme-mediated methods can enhance regioselectivity in structurally similar compounds .
Document reaction parameters rigorously and employ design-of-experiments (DoE) approaches to identify critical variables .
(Basic) What analytical techniques are essential for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic protons from the 4-methoxyphenyl moiety (δ ~6.8–7.4 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₁NO₅: calc. 296.1498, observed 296.1495) .
(Advanced) How can researchers address stereochemical challenges in synthesizing enantiopure forms of this compound?
- Chiral starting materials : Use (S)- or (R)-3-amino-3-(4-methoxyphenyl)propanoic acid to ensure retention of configuration during Boc protection .
- Asymmetric catalysis : Apply chiral catalysts (e.g., BINOL-derived phosphoric acids) in dynamic kinetic resolution for racemic mixtures .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and confirm enantiomeric excess (ee) ≥99% .
(Advanced) What strategies are effective for evaluating the biological activity of this compound in drug discovery contexts?
- In vitro assays : Test inhibition of enzymes (e.g., proteases) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
- Cell-based studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid analogs) .
- Metabolic stability : Use liver microsomes to evaluate Boc group stability under physiological conditions .
(Basic) What are the key considerations for storing and handling this compound to ensure stability?
- Storage : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., DCM, THF) during reactions. Avoid prolonged exposure to acidic/basic conditions post-synthesis .
(Advanced) How can computational methods aid in predicting the reactivity or pharmacokinetic properties of this compound?
- DFT calculations : Model transition states for Boc deprotection under acidic conditions (e.g., HCl/dioxane) to predict reaction pathways .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, guiding structural modifications for improved drug-likeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
